Pyrazine-2,3,5-tricarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
23046-95-9 |
|---|---|
Molecular Formula |
C7H4N2O6 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
pyrazine-2,3,5-tricarboxylic acid |
InChI |
InChI=1S/C7H4N2O6/c10-5(11)2-1-8-3(6(12)13)4(9-2)7(14)15/h1H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
GUSGSZQOULDNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding the properties and reactivity of a compound. For pyrazine-2,3,5-tricarboxylic acid, X-ray crystallography and single-crystal diffraction analysis have been pivotal in elucidating its structure.
Determination of Molecular Structure and Conformation
X-ray diffraction studies on single crystals of pyrazine (B50134) carboxylic acids and their derivatives have provided unambiguous determination of their molecular structures. benthamopen.com For instance, the crystal structure of pyrazinic acid, a related compound, was determined to be orthorhombic, with each molecule connected to two neighbors via O–H···N hydrogen bonds, forming a chain. researchgate.net This type of detailed structural information allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. In the case of this compound, the spatial orientation of the three carboxylic acid groups relative to the pyrazine ring is a key structural feature. Hydrothermal reactions involving Cu(II) and this compound have led to the formation of various copper(II) complexes, where the structure of the resulting complex is influenced by the coordination of the carboxylate groups. acs.org
The conformation of substituted pyrazine compounds can vary. For example, in a series of pyrazine-2,5-dicarboxamides, the molecules adopt an extended conformation. nih.gov The planarity of the pyrazine ring and the dihedral angles between the ring and the substituent carboxylic acid groups are critical parameters determined from such analyses.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In this compound and its derivatives, hydrogen bonding plays a dominant role. nih.gov The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the carboxylic acid groups provide hydrogen bond donors (O-H) and acceptors (C=O). researchgate.netnih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, complementing the structural data from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum would be expected to show a signal for the remaining proton on the pyrazine ring, with its chemical shift influenced by the electron-withdrawing carboxylic acid groups. The protons of the carboxylic acid groups themselves would appear as broad singlets, typically at a downfield chemical shift.
For comparison, the ¹H NMR spectrum of 3,5-dimethylpyrazine-2-carboxylic acid in CDCl₃ shows a singlet for the pyrazine proton at 8.64 ppm. nih.gov The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrazine ring and the carboxylic acid groups would have distinct chemical shifts. For instance, in 3,5-dimethylpyrazine-2-carboxylic acid, the carboxylic carbon appears at 164.2 ppm, while the pyrazine ring carbons are observed between 138.0 and 154.7 ppm. nih.gov
Table 1: Representative NMR Data for Related Pyrazine Carboxylic Acids
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyrazine-2-carboxylic acid | CDCl₃ | 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) | 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 | nih.gov |
| 3-d₃,5-Dimethylpyrazine-2-carboxylic acid | CD₃OD | 8.41 (s, 1H), 2.59 (s, 3H) | 168.0, 157.7, 155.5, 142.1, 141.1, 21.5 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for different functional groups. For this compound, the IR spectrum is dominated by the vibrations of the carboxylic acid groups and the pyrazine ring.
Key expected absorptions include:
A broad O-H stretching band from the carboxylic acid groups, typically in the region of 3300-2500 cm⁻¹.
A strong C=O stretching band from the carbonyl of the carboxylic acids, usually found around 1700 cm⁻¹. jst.go.jp
C-O stretching and O-H in-plane deformation vibrations of the carboxylic acid groups in the 1400-1200 cm⁻¹ region. jst.go.jp
Vibrations associated with the pyrazine ring, including C-H and C=N stretching and ring deformation modes.
Studies on pyrazine- and pyridine-carboxylic acids have identified characteristic broad absorption bands with peaks around 2450 and 1900 cm⁻¹. jst.go.jp The IR spectra of metal complexes of pyrazine-2,3-dicarboxylates show shifts in the carboxylate stretching frequencies upon coordination to the metal ion. chempap.org
Mass Spectrometry (LC-MS, LC-TOF-MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Time-of-Flight-MS (LC-TOF-MS) are particularly useful for analyzing non-volatile compounds like this compound.
The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of CO₂ (44 Da) or H₂O (18 Da) from the carboxylic acid groups. For example, in the analysis of metabolites of trimethylpyrazine, various dimethylpyrazine carboxylic acids were identified and characterized by their mass-to-charge ratio (m/z) and fragmentation patterns using LC-TOF-MS. nih.gov For 3,5-dimethylpyrazine-2-carboxylic acid, the [M+H]⁺ ion was observed at m/z 153.0667. nih.gov This high-resolution data allows for the confident determination of the elemental composition.
Chromatographic and Elemental Analysis Techniques
Chromatographic techniques are pivotal for the separation and purity verification of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method employed for the analysis of non-volatile compounds like pyrazine carboxylic acids. While specific, detailed research findings on the chromatographic analysis exclusively for this compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar pyrazine derivatives provide a strong indication of the methodologies that would be applied.
For instance, the analysis of related compounds such as 2,3-pyrazinedicarboxylic acid often involves reverse-phase HPLC. In a study on the determination of 2,3-pyrazinedicarboxylic anhydride (B1165640) and its hydrolysate 2,3-pyrazinedicarboxylic acid, a YMC Triart C18 column was used with a gradient elution of a mobile phase consisting of 0.5% trifluoroacetic acid solution and methanol, with detection at 270 nm. cmes.org Such a method, possibly with adjustments to the gradient profile, would be suitable for resolving this compound from potential impurities.
Furthermore, the analysis of various pyrazine carboxylic acid metabolites has been successfully achieved using Stable-Isotope-Dilution-Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SIDA-UHPLC–MS/MS), demonstrating the power of combining chromatography with mass spectrometry for unequivocal identification and quantification. nih.gov
Detailed Research Findings:
Table 1: Representative HPLC Parameters for the Analysis of Pyrazine Carboxylic Acids
| Parameter | Value/Description |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This table represents a generalized method and would require optimization for the specific analysis of this compound.
Elemental analysis is a destructive technique used to determine the elemental composition of a compound. For this compound, this would involve measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for confirming the empirical formula of a newly synthesized batch of the compound. The theoretical elemental composition can be calculated from the molecular formula (C₇H₄N₂O₆).
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 36.86 |
| Hydrogen (H) | 1.77 |
| Nitrogen (N) | 12.28 |
| Oxygen (O) | 42.09 |
Calculated based on the molecular formula C₇H₄N₂O₆ with atomic masses C=12.011, H=1.008, N=14.007, O=15.999.
Experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages to confirm the identity and purity of the compound.
Coordination Chemistry and Metal Organic Frameworks Mofs
Coordination Modes of Pyrazine-2,3,5-tricarboxylic Acid
The versatility of this compound as a ligand stems from the various ways it can bind to metal ions. These coordination modes are primarily dictated by the carboxylate groups and the pyrazine (B50134) nitrogen atoms.
Carboxylate Group Coordination (Monodentate, Bidentate, Bridging)
The three carboxylate groups on the pyrazine ring are the primary sites for coordination with metal ions. They can exhibit several coordination modes:
Monodentate: In this mode, only one oxygen atom from the carboxylate group binds to a single metal center.
Bidentate: Both oxygen atoms of a carboxylate group can coordinate to the same metal ion, forming a chelate ring.
Bridging: The carboxylate group can bridge two different metal ions. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of one-, two-, or three-dimensional polymeric structures. For instance, in some copper(II) complexes, the carboxylate oxygen atoms link trinuclear units to form 2D metal-organic frameworks. nih.gov
Pyrazine Nitrogen Coordination
The two nitrogen atoms in the pyrazine ring can also participate in coordination. Typically, they act as bridging ligands, connecting two different metal centers. This bridging capability, combined with the coordination of the carboxylate groups, contributes to the formation of extended network structures. In many complexes, the pyrazine nitrogen atoms, along with the carboxylate groups, create a multidentate coordination environment.
Multidentate and Chelating Behavior
This compound is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. The combination of carboxylate oxygen atoms and pyrazine nitrogen atoms allows for various chelation patterns. For example, it can act as a pentadentate ligand, coordinating to a metal ion through two nitrogen atoms and three oxygen atoms from the carboxylate groups. nih.gov This multidentate and chelating behavior is crucial in the formation of stable and structurally diverse coordination complexes and MOFs.
Synthesis and Characterization of Discrete Coordination Complexes
The rich coordination chemistry of this compound has been explored through the synthesis of a variety of coordination complexes with different metal ions.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Mn(II), Cd(II), Zn(II))
Hydrothermal and solvothermal methods are commonly employed to synthesize coordination complexes of this compound with transition metals. These reactions often yield crystalline products suitable for single-crystal X-ray diffraction analysis, which provides detailed structural information.
For example, hydrothermal reactions of copper(II) with this compound have resulted in the formation of several distinct copper(II) complexes. nih.gov The structures of these complexes are often influenced by reaction conditions such as temperature and pH. acs.org In some instances, in situ ligand transformations have been observed during the coordination process. nih.govacs.org
Similarly, complexes with other transition metals like nickel(II), manganese(II), and zinc(II) have been synthesized and characterized. researchgate.netnih.govresearchgate.net These complexes exhibit a range of dimensionalities, from discrete molecules to one-, two-, and three-dimensional coordination polymers. The magnetic and luminescent properties of these materials are often of interest.
Table 1: Examples of Transition Metal Complexes with this compound and its Derivatives
| Metal Ion | Complex Formula | Synthesis Method | Key Structural Features |
|---|---|---|---|
| Cu(II) | [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O | Hydrothermal | Trinuclear units linked to form a 2D MOF with helical chains. nih.gov |
| Ni(II) | [{Ni(C₈N₂O₈)(H₂O)₂}Ni(H₂O)₄]}n | Not specified | 2D coordination polymer with Ni(II) ions bridged by the ligand. researchgate.net |
| Mn(II) | [Mn(μ₄-pzdc)]n | Hydrothermal | 3D network with hexadentate pzdc ligands bridging four Mn(II) atoms. researchgate.net |
| Zn(II) | [Zn(pzdc)·3H₂O]·H₂O | Hydrothermal | 1D square-wave-like chain. researchgate.net |
Note: PZTC³⁻ = Pyrazine-2,3,5-tricarboxylate, 2,2'-bpy = 2,2'-bipyridine (B1663995), C₈N₂O₈ = pyrazine-2,3,5,6-tetracarboxylato, pzdc = pyrazine-2,5-dicarboxylato
Lanthanide and Other Metal Ion Complexes
The coordination chemistry of this compound extends to lanthanide ions. The high coordination numbers favored by lanthanides can be satisfied by the multiple donor sites of the pyrazine ligand. The resulting complexes often exhibit interesting luminescence properties, making them potentially useful in materials science. For instance, dinuclear lanthanide(III) nitrato complexes with a related ligand, 2,3,5,6-tetra(2-pyridyl)pyrazine, have been synthesized and shown to display characteristic lanthanide-centered luminescence. nih.gov
Complexes with other metal ions, such as lead(II), have also been investigated. These studies have revealed rapid structural transformations and cation exchange properties in some cases. researchgate.net
Hydrothermal Synthesis of Metal Complexes
Hydrothermal synthesis is a prevalent method for creating crystalline metal-organic complexes, and it has been successfully employed for this compound (H₃PZTC). This technique involves reacting the ligand and a metal salt in water or another solvent in a sealed vessel at elevated temperatures and pressures. These conditions can facilitate the deprotonation of the carboxylic acid groups and promote the formation of stable, extended crystalline networks.
For instance, the hydrothermal reaction of H₃PZTC with copper(II) salts in the presence of co-ligands like 2,2'-bipyridine (2,2'-bpy) has been shown to yield various copper(II) complexes. nih.gov The specific products are highly sensitive to the reaction conditions. One study produced a complex with the formula [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O when the reaction was carried out without the addition of a base like NaOH. nih.gov In some cases, the hydrothermal conditions can induce in situ transformations of the H₃PZTC ligand itself, leading to complexes with derivative ligands such as 2-hydroxypyrazine-3,5-dicarboxylate (PZHD³⁻) or 2,3-dihydroxypyrazine-5-carboxylate (DHPZA³⁻). nih.gov These transformations highlight the complex chemical environment created under hydrothermal conditions, where factors like pH and temperature can drive unexpected chemical reactions alongside the primary coordination events. nih.govresearchgate.net
| Complex Formula | Co-ligand | Key Synthesis Condition | Resulting Ligand | Reference |
| [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O | 2,2'-bipyridine | No NaOH added | Pyrazine-2,3,5-tricarboxylate (PZTC³⁻) | nih.gov |
| [Cu₃(PZHD)₂(2,2'-bpy)₂(H₂O)₂]·3H₂O | 2,2'-bipyridine | In situ transformation | 2-hydroxypyrazine-3,5-dicarboxylate (PZHD³⁻) | nih.gov |
| [Cu₃(DHPZA)₂(2,2'-bpy)₂] | 2,2'-bipyridine | In situ transformation | 2,3-dihydroxypyrazine-5-carboxylate (DHPZA³⁻) | nih.gov |
Design and Fabrication of Metal-Organic Frameworks and Coordination Polymers
The design of MOFs and coordination polymers hinges on the predictable assembly of metal ions or clusters with organic linkers. This compound is an exemplary linker due to its rigidity and multiple coordination sites, which allow for the rational design of robust frameworks with desired topologies and properties.
Role of this compound as a Ligand in MOF Assembly
As a ligand, this compound is a highly effective node for constructing extended networks. Its deprotonated form, pyrazine-2,3,5-tricarboxylate (PZTC³⁻), can act as a multidentate linker, bridging multiple metal centers simultaneously. The combination of N-heterocyclic donors and carboxylate groups provides versatile coordination modes. Research has demonstrated that the PZTC³⁻ ligand can exhibit pentadentate (five-point) coordination to a single metal ion, as observed in certain copper(II) complexes. nih.gov This high connectivity is crucial for forming stable, multidimensional MOF structures. The pyrazine ring itself acts as a rigid spacer, while the carboxylate groups offer flexible coordination geometries (monodentate, bidentate, bridging), enabling the formation of diverse structural motifs. researchgate.netnih.gov
Generation of 1D, 2D, and 3D Extended Networks
The dimensionality of the resulting coordination polymer—whether a 1D chain, a 2D layer, or a 3D framework—is dictated by the coordination preferences of the metal ion and the connectivity of the this compound ligand.
1D Networks: While complex, the ligand can be part of simpler one-dimensional chains, which can then be assembled into higher-dimensional structures through weaker interactions like hydrogen bonding. For instance, related pyrazine-dicarboxylate ligands are known to form 1D chain structures. researchgate.net
2D Networks: There are clear examples where PZTC³⁻ links metal centers to form 2D sheets. In the complex [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O, trinuclear copper units act as building blocks that are linked by the PZTC³⁻ ligands to form a novel 2D MOF. nih.gov Another copper complex involving a transformed ligand derived from H₃PZTC forms a 2D MOF with a classic (4,4) topology, where each node is connected to four others. nih.gov
3D Networks: These 2D layers can further interconnect through pillaring ligands or self-interpenetrate to form stable 3D frameworks. Even without covalent bonds between layers, strong intermolecular forces like hydrogen bonding and π-π stacking can assemble 2D sheets into 3D supramolecular networks. nih.gov
Influence of Co-ligands and Reaction Parameters on MOF Architecture
The final architecture of a MOF based on this compound is not determined solely by the primary ligand. Co-ligands and reaction parameters play a critical role in directing the assembly process.
Co-ligands: The introduction of auxiliary ligands, often nitrogen-donating molecules like 2,2'-bipyridine or 1,10-phenanthroline, can significantly alter the final structure. nih.gov These co-ligands can cap coordination sites on the metal ion, limiting the dimensionality of the network or introducing specific angles and geometries that guide the formation of a particular framework. nih.govrsc.org
Reaction Parameters: Factors such as temperature, pH, and solvent system have a profound impact. As seen in the hydrothermal synthesis of copper complexes, the presence or absence of a base like NaOH can determine whether the H₃PZTC ligand remains intact or undergoes in situ chemical transformations. nih.gov Temperature and pH are also known to promote reactions like decarboxylation in related pyrazinecarboxylic acids. researchgate.net The choice of solvent can influence the solubility of reactants and intermediates, potentially leading to different crystalline phases or topologies. researchgate.netacs.org
Structural Diversity and Topology of this compound-based MOFs
The combination of a versatile primary ligand, various metal ions, and the influence of co-ligands and reaction conditions leads to significant structural diversity among the resulting MOFs. rsc.orgnih.gov This diversity is not just in composition but also in the underlying network topology, which describes the fundamental connectivity of the structure.
MOFs derived from this compound have been shown to exhibit novel and interesting topologies. For example, the 2D framework of [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O is composed of interconnected right- and left-handed helical chains, a sophisticated architectural feature. nih.gov Another MOF formed from an in situ generated ligand from H₃PZTC displays a (4,4) topology, a common network type for 2D grids. nih.gov This demonstrates the ability of this ligand system to produce both common and unique network structures, which is a key area of investigation in crystal engineering.
Supramolecular Chemistry and Crystal Engineering
Non-covalent Interactions in Pyrazine-2,3,5-tricarboxylic Acid Systems
Hydrogen bonds are the most influential interactions in directing the assembly of this compound and its derivatives in the crystalline state. The carboxylic acid groups readily form strong O–H···O hydrogen bonds, often leading to the creation of robust dimeric or catemeric synthons. These synthons can then be further extended into higher-dimensional networks. nih.govresearchgate.net
In cocrystals with other molecules, such as pyrazine (B50134), strong O–H···N hydrogen bonds are pivotal, forming chains of alternating acid and base molecules. researchgate.net The pyrazine nitrogen atoms act as effective hydrogen bond acceptors for the carboxylic acid protons. Furthermore, weaker C–H···O interactions, although less energetic, play a crucial role in consolidating and stabilizing the three-dimensional structures by linking these primary chains or layers. nih.govrsc.org In hydrated crystal structures, water molecules often act as bridges, participating in extensive hydrogen-bonding networks and forming various synthons that link the primary components. researchgate.netrsc.org The presence of different functional groups allows for a variety of hydrogen bonding patterns, including the formation of R²₂(8) ring motifs. nih.gov
The interplay of these hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. rsc.orgresearchgate.netresearchgate.net For instance, in some structures, molecules are linked by N–H···N hydrogen bonds to form layers, which are then interconnected by C–H···O hydrogen bonds to build a 3D architecture. researchgate.netnih.gov
In many cocrystals of pyrazine polycarboxylic acids, π-π interactions between the aromatic rings are instrumental in the formation of the final supramolecular structure. researchgate.net However, in some cases, particularly in hydrated structures, the extensive hydrogen-bonding network can dictate a molecular arrangement where significant π-π stacking is not observed. researchgate.net The strength and geometry of these stacking interactions can be influenced by the electronic nature of the interacting rings; for example, interactions between electron-rich and electron-poor aromatic systems can be particularly favorable. libretexts.orgnih.gov Computational studies have shown that the interaction energy and preferred orientation of stacked aromatic systems are determined by a combination of dispersion and electrostatic forces. nih.govsci-hub.se
While less common than hydrogen bonding and π-π stacking, other weak interactions such as halogen bonding can also be employed in the crystal engineering of this compound derivatives. Halogen bonding involves the interaction of a halogen atom with a Lewis base, such as a nitrogen atom in the pyrazine ring. The introduction of halogen atoms onto the pyrazine ring or co-crystallizing agents can provide an additional tool for directing the assembly of molecules in the solid state.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, including weaker contacts like H···H and C–H···π interactions, which collectively contribute to the stability of the crystal packing. researchgate.net
Crystal Engineering Principles Applied to this compound
The principles of crystal engineering aim to design and synthesize crystalline materials with desired structures and properties by controlling intermolecular interactions. This compound and its analogues are excellent candidates for the application of these principles due to their predictable and versatile binding motifs.
The control over the solid-state architecture of materials containing this compound can be achieved through several strategies. One common approach is the formation of coordination polymers or metal-organic frameworks (MOFs). In these materials, the pyrazine-2,3,5-tricarboxylate ligand coordinates to metal centers, forming extended one-, two-, or three-dimensional networks. acs.orgresearchgate.netresearchgate.net The choice of metal ion, solvent, and reaction conditions can influence the resulting topology and dimensionality of the framework. acs.orgrsc.org For example, the use of different solvents can lead to the formation of isomeric MOFs with distinct network topologies. rsc.org
Another strategy is the formation of cocrystals, where this compound is combined with other neutral molecules through non-covalent interactions. researchgate.net By carefully selecting the co-former, it is possible to introduce specific intermolecular interactions that guide the assembly into a desired architecture. The stoichiometry of the reactants can also play a crucial role in determining the final structure, sometimes leading to the formation of ionic cocrystals. rsc.org The combination of flexible and rigid ligands in the construction of coordination polymers can also lead to a range of network dimensionalities. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates, solvates), are important phenomena in crystal engineering. Different polymorphs can exhibit distinct physical and chemical properties.
The formation of different polymorphs of pyrazine-based carboxylic acids has been observed, where molecules adopt different conformations or are linked by different hydrogen-bonding motifs. nih.gov For instance, two polymorphs of a tetrakis-substituted pyrazine carboxylic acid were found to have different conformations of their side chains and distinct hydrogen-bonding patterns, leading to different supramolecular arrangements. nih.gov The formation of different polymorphs can be influenced by crystallization conditions such as solvent and temperature. In some cases, one polymorph may be kinetically favored while another is thermodynamically more stable.
Co-crystallization and Salt Formation
The strategic use of this compound in crystal engineering, particularly in the realms of co-crystallization and salt formation, has been a subject of scientific investigation. These processes are driven by the molecule's capacity for varied intermolecular interactions, primarily through its carboxylic acid groups and pyrazine nitrogen atoms. Research in this area has led to the synthesis of novel supramolecular architectures with distinct structural topographies.
A notable study in this field involves the hydrothermal reaction of copper(II) with this compound (H₃PZTC). This research has demonstrated the in situ transformation of the primary ligand, leading to the formation of unique copper(II) complexes. These transformations highlight the reactivity of the pyrazine core and the carboxylate groups under specific reaction conditions.
In one instance, the reaction of H₃PZTC with copper(II) in the presence of 2,2'-bipyridine (B1663995) (2,2'-bpy) under hydrothermal conditions, but without the addition of a base, resulted in the formation of the complex [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O (4). acs.org In this complex, the pyrazine-2,3,5-tricarboxylate (PZTC³⁻) ligand exhibits a pentadentate coordination mode, bridging multiple copper centers. researchgate.net This demonstrates a form of salt formation where the tricarboxylic acid is deprotonated.
Further experiments under slightly different conditions, involving the addition of NaOH, led to in situ modifications of the this compound ligand itself. These reactions yielded complexes containing altered ligands such as 2-hydroxypyrazine-3,5-dicarboxylate (PZHD³⁻) and 2,3-dihydroxypyrazine-5-carboxylate (DHPZA³⁻). acs.org For example, the complex [Cu₃(PZHD)₂(2,2'-bpy)₂(H₂O)₂]·3H₂O (1) and [Cu₃(DHPZA)₂(2,2'-bpy)₂] (2) were synthesized, showcasing the chemical versatility of the starting tricarboxylic acid. acs.org
These findings underscore the rich supramolecular chemistry of this compound, where both salt formation with metal ions and susceptibility to in situ ligand transformation play a crucial role in the construction of diverse coordination polymers. The specifics of the resulting crystal structures are dictated by the reaction conditions, including the presence of ancillary ligands and the pH of the medium.
| Compound/Complex | Formula | Key Structural Features | Reference |
| Copper(II)-PZTC Complex | [Cu₃(PZTC)₂(2,2'-bpy)₂]·2H₂O | PZTC³⁻ acts as a pentadentate ligand. | acs.org |
| Copper(II)-PZHD Complex | [Cu₃(PZHD)₂(2,2'-bpy)₂(H₂O)₂]·3H₂O | Formed via in situ hydroxylation and decarboxylation of H₃PZTC. | acs.org |
| Copper(II)-DHPZA Complex | [Cu₃(DHPZA)₂(2,2'-bpy)₂] | Formed via in situ hydroxylation of H₃PZTC. | acs.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become central to studying pyrazine-based compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazine (B50134) derivatives to understand their geometry, stability, and chemical reactivity. rsc.orgnih.govresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G** basis set have been employed to study the structural, electronic, and topological properties of fluorinated pyrazine species, revealing high stability for the acid and amide derivatives. researchgate.net
In studies of related compounds like pyrazine-2,3-dicarboxylic acid (H₂pyzda), DFT has been used to optimize geometries and calculate energies. rsc.org These calculations help in understanding how the molecule self-assembles in different crystalline forms. rsc.org The reactivity of pyrazine compounds, such as their role as ligands in coordination polymers or their potential as anti-tuberculosis drugs, has also been evaluated using DFT. nih.govchempap.org Global reactivity descriptors like ionization energy, molecular hardness, and electrophilicity are calculated to predict the molecule's behavior in chemical reactions. researchgate.net For example, DFT studies on pyrazinamide (B1679903) analogs have shown that the analogs are more reactive compared to the parent drug, pyrazinamide (PZA). nih.gov
The choice of functional and basis set is crucial for accuracy. The MN12-SX functional with a def2-TZVP basis set has been used to predict trends in organic matters like pyrazinamide analogs, while the PBE0-D3 functional with a def2-TZVP basis set has been used for investigating the geometry and electronic structure of larger systems like tetrapyrazinoporphyrazine. nih.govmdpi.com These studies provide a foundational understanding of the electronic landscape of the pyrazine ring system as modified by carboxylic acid groups.
Molecular Orbital (MO) theory is essential for explaining chemical reactions and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). researchgate.netyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comresearchgate.netyoutube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. colab.ws A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. colab.ws
In the context of pyrazine derivatives, FMO analysis is used to understand intramolecular charge transfer and electronic transitions. researchgate.net For example, in a study on substituted amides of pyrazine-2-carboxylic acids, the LUMO energy was one of the statistical properties computed to develop a model for their cytotoxic activity. nih.govnih.gov Similarly, in studies of potential dye-sensitized solar cell components, the HOMO and LUMO energy levels are calculated to assess the efficiency of electron injection from the dye to a semiconductor. researchgate.net For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related heterocyclic carboxylic acid, the calculated HOMO-LUMO energy gap was approximately 4.458 eV, indicating high electronic stability. nih.gov
| Term | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Acts as the electron donor in a chemical reaction. Its energy level relates to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty or partially filled. | Acts as the electron acceptor in a chemical reaction. Its energy level relates to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. |
Molecular Surface Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It is plotted onto the molecule's surface to visualize the charge distribution and identify regions that are rich or deficient in electrons. rsc.org Negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. nih.govrsc.org
MESP analysis has been applied to substituted amides of pyrazine-2-carboxylic acids to identify common features related to their cytotoxicity. nih.govnih.gov By computing and mapping the MESP, researchers can determine key parameters such as the minimum and maximum surface potentials (Vs,min and Vs,max), which correlate with biological activity. nih.govnih.gov This approach helps in understanding how a molecule will interact with a biological target, such as a receptor or enzyme active site. rsc.org In a study of pyrazine Schiff base derivatives, 3D-plots of the MESP maps were computed to complement experimental results and justify charge-transfer interactions. rsc.org
For heterocyclic compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MESP analysis reveals the most electronegative region to be around the carbonyl oxygen and pyrazole (B372694) nitrogen atoms, indicating these as likely sites for electrophilic interactions. nih.gov This type of analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and lone pair–π interactions, which are vital in supramolecular chemistry and drug design. rsc.org
Energy Framework Analysis of Crystal Structures
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis, often based on calculations at the DFT level (e.g., B3LYP/6-31G(d,p)), provides a visual representation of the strength and nature of the packing forces, which are crucial for understanding the stability and physical properties of a crystal.
The method involves calculating the interaction energies between a central molecule and its neighbors in the crystal structure. These energies are then decomposed into electrostatic, polarization, dispersion, and repulsion components. The resulting energy frameworks are represented as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the magnitude of the interaction energy.
Studies on salts of pyrazine-2,3-dicarboxylic acid have utilized this approach. mdpi.com In these systems, the energy frameworks are often dominated by the dispersion contribution, although in some cases, the electrostatic term can be dominant. mdpi.com This analysis helps to understand the supramolecular architecture, revealing, for example, that O···H/H···O interactions are the main contributors to the crystal packing. mdpi.com Similarly, for a tetrakis-substituted pyrazine carboxylic acid, energy framework analysis was used alongside Hirshfeld surface analysis to understand the supramolecular framework formed by hydrogen bonds. nih.govresearchgate.net
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the conformational changes, interactions, and dynamic behavior of molecules in a simulated environment, such as in solution.
While MD simulations are a powerful tool for studying the interaction of small molecules with biological macromolecules, specific MD studies focusing on pyrazine-2,3,5-tricarboxylic acid are not extensively documented in the reviewed literature. However, MD simulations have been applied to other pyrazine derivatives. For instance, a study on the interaction of 2,3-dimethylpyrazine (B1216465), 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967) with human serum albumin (HSA) used MD simulations to show that the binding of these pyrazines can enhance the stability of the protein. semanticscholar.org Such studies demonstrate the potential of MD simulations to elucidate the binding modes and dynamic interactions of pyrazine carboxylic acids with biological targets, should such investigations be undertaken.
Quantitative Structure-Activity Relationship (QSAR) Studies (for non-clinical biological activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
A QSAR study was conducted on a series of substituted amides of pyrazine-2-carboxylic acids to investigate their cytotoxicity. nih.govnih.gov In this study, various molecular descriptors, including electrostatic potential parameters (Vs,min, Vs,max) and the energy of the LUMO, were calculated using DFT. nih.govnih.gov A multilinear regression analysis was then used to build a model that correlates these descriptors with the observed cytotoxic activity. The resulting five-parameter equation yielded a high correlation coefficient (R² = 0.922), indicating a statistically significant model that could predict the cytotoxic activity of related pyrazine-2-carboxylic acid derivatives. nih.govnih.gov
Similarly, 3D-QSAR studies have been developed for other heterocyclic carboxylic acid derivatives to guide the synthesis of more potent compounds, for example, as inhibitors of the uric acid transporter 1 (URAT1). nih.gov These models help identify the key structural features required for a specific biological effect, thereby facilitating the rational design of new molecules with improved non-clinical activity. nih.govnih.gov
Molecular Docking Simulations (for ligand-target interactions, non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. In the context of this compound, molecular docking simulations would be employed to investigate its potential binding affinity and interaction patterns with various protein targets.
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of how pyrazine-containing molecules interact with protein binding sites can be inferred from studies on similar compounds. These studies consistently highlight the importance of the pyrazine ring and its substituents in forming various types of non-covalent interactions.
General Interaction Patterns for Pyrazine Derivatives:
Molecular docking studies on various pyrazine derivatives reveal several key interaction types that contribute to their binding with protein targets:
Hydrogen Bonding: The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a common and significant interaction in ligand-protein binding. researchgate.net The carboxylic acid groups of this compound are also potent hydrogen bond donors and acceptors.
π-π Stacking: The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. mdpi.com
Hydrophobic Interactions: The carbon-hydrogen bonds of the pyrazine ring can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov
Coordination with Metal Ions: The nitrogen atoms of the pyrazine ring can coordinate with metal ions present in the active site of metalloenzymes. researchgate.net
Hypothetical Docking of this compound:
If molecular docking simulations were to be performed on this compound, the process would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A protein target of interest would be selected, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).
Defining the Binding Site: The potential binding pocket on the target protein would be identified.
Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the binding site.
Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein residues.
The three carboxylic acid groups on the pyrazine ring would be expected to play a dominant role in forming strong hydrogen bonds and electrostatic interactions with polar and charged residues in a protein's active site.
Illustrative Data from Docking Studies of Similar Compounds:
To provide a conceptual framework, the following table summarizes findings from molecular docking studies of other pyrazine carboxylic acid derivatives, which could be indicative of the types of results one might expect for this compound.
| Compound | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Metric) |
| Pyrazine-2-carboxylic acid derivative | Mycobacterium tuberculosis InhA protein | TYR158, NAD901 | Rerank Score: -86.40 kcal/mol |
| Pyrazine-linked 2-aminobenzamide | Histone Deacetylase 1 (HDAC1) | H140, F150, Y303 | IC₅₀: 0.13 µM |
| Pyrazine-thiazolidinone derivative | HIV-1 Reverse Transcriptase | LYS101, TYR181, TYR188 | Dock Score: -8.5 |
This table is for illustrative purposes only and the data does not pertain to this compound directly, but rather to other pyrazine derivatives to demonstrate the type of data obtained from molecular docking studies.
The insights gained from such computational analyses are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity.
Biological Activities and Mechanistic Insights Non Clinical Focus
Antimicrobial Activity
While direct studies on the antimicrobial properties of pyrazine-2,3,5-tricarboxylic acid are limited, research on its derivatives, particularly halogenated forms, has shown significant antimicrobial effects.
Derivatives of this compound have demonstrated notable efficacy against various bacterial strains. For instance, compounds derived from 3,5-dichloropyrazine-2-carboxylic acid have been effective against multidrug-resistant Gram-positive bacteria. Modifications to the pyrazine (B50134) core have been shown to be a key factor in enhancing these antibacterial properties. Studies on metal-organic complexes involving this compound have also indicated that these complexes can exhibit greater antibacterial activity than the ligand on its own. researchgate.net
| Bacterial Strain | Activity Observed for Derivatives |
| Staphylococcus aureus | Effective |
| Klebsiella pneumoniae | Effective |
In the realm of antifungal research, derivatives of this compound have also shown promise. In vitro studies have revealed that certain derivatives possess significant antifungal activity against various fungal strains. For example, notable effects have been observed against Trichophyton mentagrophytes and Absidia fumigatus, with the most active compounds displaying minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µmol·L⁻¹. Similar to the antibacterial activity, metal complexes of this compound have demonstrated enhanced antifungal properties compared to the standalone ligand. researchgate.net
Anticancer / Antiproliferative Research (In Vitro and Non-Human In Vivo Models)
The potential of pyrazine-based compounds in oncology is an active area of investigation, with a particular focus on the antiproliferative effects of various derivatives in in vitro settings.
The primary mechanism of action identified for the anticancer activity of this compound derivatives appears to be the induction of apoptosis in cancer cells. Research on derivatives with a 3,5-dichloro substitution has shown promising results in inhibiting the proliferation of human lung cancer cells (A549). Further studies on a hydroxylated derivative indicated a significant reduction in the viability of A549 cells, and this effect was even more pronounced with a dichloro-substituted derivative, which reduced cell viability to approximately 21.2%.
| Cancer Cell Line | Effect Observed for Derivatives |
| A549 (Human Lung Cancer) | Inhibition of proliferation, Induction of apoptosis |
Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a compound influences its biological activity. In the context of this compound derivatives, SAR studies have indicated that modifications to the pyrazine core can significantly enhance antimicrobial properties. The specific substitution patterns on the pyrazine ring are considered a key determinant of the compound's reactivity and biological action. While detailed SAR studies for the anticancer effects of this compound itself are not widely available, the enhanced activity of its halogenated derivatives suggests that the addition of such functional groups is a critical factor for its antiproliferative potential.
Antiviral Properties
Currently, there is a lack of direct scientific literature detailing the antiviral properties of this compound against specific viruses.
Role in Metabolic Pathways (e.g., as metabolites of flavor compounds)
This compound is understood to be a potential metabolic product arising from the biotransformation of certain flavor compounds, particularly the highly substituted alkylpyrazines found in a variety of cooked and fermented foods. The metabolic pathways leading to its formation are primarily studied through the lens of its precursor compounds, such as 2,3,5-trimethylpyrazine (B81540), a key flavor component in roasted coffee.
In Vitro and In Vivo (Non-human) Metabolic Studies
The metabolism of alkyl-substituted pyrazines has been a subject of interest to understand the fate of these common dietary compounds within the body. While direct in vivo or in vitro studies detailing the complete metabolic profile leading to this compound are not extensively documented in the available scientific literature, the metabolic pathway can be inferred from studies on its likely precursor, 2,3,5-trimethylpyrazine.
The primary route of metabolism for alkylpyrazines involves the oxidation of the alkyl side chains. This biotransformation is generally catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver. These enzymes facilitate the hydroxylation of a methyl group to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid.
In the case of 2,3,5-trimethylpyrazine, this oxidative process is expected to occur sequentially for each of the three methyl groups. The initial oxidation would lead to the formation of a monocarboxylic acid, such as 3,5-dimethylpyrazine-2-carboxylic acid. Subsequent oxidations of the remaining methyl groups would then theoretically lead to a dicarboxylic acid and finally to this compound.
A human intervention study investigated the excretion of metabolites after the consumption of coffee containing 2,3,5-trimethylpyrazine. The analysis of urine samples revealed the presence of three isomeric dimethylpyrazine-2-carboxylic acids as the quantitatively dominant metabolites. nih.govnih.gov This finding confirms that the oxidation of the methyl groups on the pyrazine ring is a significant metabolic pathway in humans. nih.govnih.gov However, this compound was not detected in the urine samples of the study participants. nih.govnih.gov The absence of this tricarboxylic acid could suggest that the complete oxidation of all three methyl groups is a minor pathway, or that the compound is an intermediate that is rapidly metabolized further or excreted through other routes.
The following table summarizes the key metabolites of 2,3,5-trimethylpyrazine identified in a human urine study, which are precursors in the potential metabolic pathway to this compound.
| Precursor Compound | Metabolite | Type of Metabolism |
| 2,3,5-Trimethylpyrazine | 3,5-Dimethylpyrazine-2-carboxylic acid | Oxidation of a methyl group |
| 2,3,5-Trimethylpyrazine | 3,6-Dimethylpyrazine-2-carboxylic acid | Oxidation of a methyl group |
| 2,3,5-Trimethylpyrazine | 5,6-Dimethylpyrazine-2-carboxylic acid | Oxidation of a methyl group |
The following table presents the concentration ranges of these metabolites found in human urine after coffee consumption, as reported in the aforementioned study. acs.org
| Metabolite | Concentration Range in Urine (nM) |
| 3,5-Dimethylpyrazine-2-carboxylic acid | 79.1 - 185.3 |
| 3,6-Dimethylpyrazine-2-carboxylic acid | 246.7 - 507.0 |
| 5,6-Dimethylpyrazine-2-carboxylic acid | 7.2 - 246 |
It is important to note that while these findings provide strong evidence for the stepwise oxidation of the methyl groups of 2,3,5-trimethylpyrazine, further non-human in vivo and in vitro studies, for instance using animal models or liver microsomes, are necessary to fully elucidate the complete metabolic pathway and confirm the formation of this compound as a final or intermediate metabolite.
Emerging Applications and Future Research Directions
Catalysis (e.g., in organic transformations or metal-catalyzed reactions)
The inherent structural features of pyrazine-2,3,5-tricarboxylic acid make it an exceptional candidate as a ligand in the construction of catalysts, particularly within the domain of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, creating stable, porous structures with accessible active sites.
Recent research has highlighted the potential of pyrazine-based MOFs in heterogeneous catalysis. For instance, a mixed-linker Zr(IV)-based MOF, incorporating a pyrazole-dicarboxylic acid ligand with an electron-withdrawing nitro group, has demonstrated significant catalytic performance in the cycloaddition of CO2 and epoxides under mild, solvent-free conditions. nih.gov This MOF, denoted as MOF-801(PZDC-NO2), achieved a 93% conversion of epoxide to cyclic carbonate, showcasing the synergistic effect of acid-base active sites within the framework. nih.gov The strategic use of pyrazine-derived linkers can thus create Lewis acidic sites that are crucial for activating substrates in organic transformations.
Furthermore, theoretical studies on the hydrothermal reaction between Cu(II) ions and this compound (H3PZTC) have elucidated the in-situ transformations that can occur, leading to different catalytically active species. acs.orgnih.gov This suggests that the reaction conditions can be tuned to control the formation of specific copper complexes with desired catalytic properties. The ability to form diverse coordination polymers and MOFs opens avenues for designing tailored catalysts for a range of organic reactions. acs.orgresearchgate.net
Materials Science Applications
The unique electronic and structural characteristics of this compound have propelled its use in the development of advanced materials with specific functional properties.
Proton Conductive Materials
There is a growing interest in developing new materials for proton exchange membranes (PEMs) for technologies like fuel cells. Materials with high proton conductivity are essential for efficient energy conversion. A recent study published in July 2024 detailed a hybrid arsenotungstate material incorporating pyrazine-2,3-dicarboxylic acid that exhibits notable proton conduction. researchgate.net While this study used the dicarboxylic acid analogue, it underscores the potential of the pyrazine-carboxylate scaffold. The nitrogen atoms in the pyrazine ring can act as proton acceptors and donors, while the carboxylic acid groups can participate in hydrogen-bonding networks, creating pathways for proton transport.
Research has shown that the proton conductivity of MOFs can be significantly enhanced by incorporating acidic molecules or functional groups. researchgate.net The structure of this compound, with its multiple acidic protons and potential for forming extensive hydrogen-bond networks within a crystal lattice, makes it a promising building block for designing novel proton-conductive materials. researchgate.net The goal is to create materials with high conductivity under various humidity and temperature conditions, and the assembly of polyoxometalate-based frameworks with pyrazine-based ligands is a promising strategy. researchgate.net
Optical and Luminescent Materials
The electron-deficient nature of the pyrazine ring makes it an excellent component for creating materials with interesting photophysical properties, including luminescence. When incorporated into coordination polymers and MOFs, the this compound ligand can influence the electronic transitions, leading to fluorescent or phosphorescent behavior.
For example, a novel three-dimensional silver(I)-pyrazine-2,3-dicarboxylate metal-organic framework has been shown to exhibit green and yellow luminescence in the solid state at room temperature. researchgate.net Similarly, zinc and cadmium coordination polymers based on pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand have been found to display intense fluorescent emissions. researchgate.net These findings suggest that the choice of both the metal ion and the pyrazine-based ligand is crucial in tuning the emission color and intensity. The intramolecular charge transfer (ICT) characteristics, often from a metal center or another ligand to the electron-accepting pyrazine ring, are key to these luminescent properties. The development of new luminescent materials has applications in fluorescent sensors, biological imaging, and optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net
Sensing and Detection Technologies
The ability of the this compound ligand to chelate with metal ions and its potential to be part of a larger conjugated system makes it a valuable component in the design of chemical sensors.
Fluorescent sensors based on the pyrazine core have been developed for the detection of metal ions. A novel pyrazine-pyridone biheteroaryl compound was synthesized and demonstrated selectivity and a significant fluorescence enhancement upon binding with Zn²⁺ ions, allowing for the visualization of labile zinc in cancer cells. nih.gov Although this sensor did not use the tricarboxylic acid derivative, it highlights the utility of the pyrazine moiety as a fluorophore and a binding site. The multiple coordination sites of this compound could be exploited to create highly selective and sensitive sensors for specific metal ions. Porphyrin-based materials, which are known for their metal ion detection capabilities, can also be functionalized with pyrazine-containing groups to enhance their sensing properties. mdpi.com
Beyond fluorescent sensing, pyrazine derivatives are being explored in electrochemical detection. The electrochemical properties of pyrazine compounds can be modulated by the number and type of substituents. mdpi.com For instance, screen-printed carbon electrodes modified with hybrid nanocomposites have been used for the electrocatalytic detection of hazardous compounds like hydrazine (B178648) and 4-nitrophenol, and for the quantification of Hg²⁺ ions in water. mdpi.com The this compound ligand could be used to functionalize electrode surfaces or to form MOFs that can selectively adsorb and electrochemically detect target analytes.
Advanced Synthetic Strategies and Method Development
The traditional synthesis of pyrazine carboxylic acids often involves the strong oxidation of precursors like quinoxaline (B1680401) with agents such as potassium permanganate (B83412), which can be harsh and generate significant waste. google.comorgsyn.org Consequently, research is focused on developing more efficient, selective, and environmentally benign synthetic methods.
One advanced approach involves using alternative oxidizing agents. A patented method describes the synthesis of 2,3-pyrazinedicarboxylic acid using sodium chlorate (B79027) as the oxidant in a copper sulfate (B86663)/sulfuric acid system, which is reported to be a milder reaction that is easier to control. google.com
Other modern strategies move away from the oxidation of pre-formed heterocyclic rings. A multi-step synthesis has been proposed starting from acrylic acid. patsnap.comgoogle.com This method involves a sequence of reactions including bromination, substitution with ammonia, reaction with methylglyoxal, and finally dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the pyrazine carboxylic acid. patsnap.comgoogle.com Such methods offer greater control over the placement of substituents on the pyrazine ring. The development of improved synthetic routes is crucial for making this compound and its derivatives more accessible for research and application. nih.govresearchgate.netresearchgate.netuni-luebeck.de
Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches
To fully unlock the potential of this compound, a deep understanding of its electronic structure, reactivity, and interactions is essential. The integration of computational modeling with experimental studies provides powerful insights that can guide the rational design of new materials and catalysts.
Density Functional Theory (DFT) calculations have been employed to study various aspects of pyrazine chemistry. For example, computational studies have been used to map the molecular surface electrostatic potentials of pyrazine-2-carboxylic acid amides to understand their cytotoxic activity. nih.gov The electronic structure of the parent pyrazine molecule has been extensively investigated through ab initio calculations, providing a fundamental understanding of its nπ* and ππ* states, which is crucial for interpreting its optical properties. researchgate.net
A key example of this integrated approach is the study of the hydrothermal reaction of Cu(II) with this compound (H3PZTC). acs.orgnih.gov This work combined single-crystal X-ray diffraction to characterize the resulting copper complexes with theoretical calculations. The computational results revealed that electron transfer processes and the redox chemistry of copper were critical in the in-situ transformation of H3PZTC into other ligands like 2-hydroxypyrazine-3,5-dicarboxylate and 2,3-dihydroxypyrazine-5-carboxylate, which were then incorporated into the final MOF structures. acs.orgnih.gov This combined experimental and theoretical approach provides a detailed mechanistic picture that would be difficult to obtain from experiments alone and is vital for controlling the synthesis of functional materials.
Exploration of Novel Biological Targets (Non-Clinical)
While direct research into the novel biological targets of this compound is in its nascent stages, the broader family of pyrazine derivatives has been the subject of extensive investigation, revealing a wide array of pharmacological activities. The exploration of these related compounds provides a foundational basis for hypothesizing and directing future non-clinical studies into the potential therapeutic applications of this compound. The structural similarities suggest that it may share, or uniquely modulate, the biological targets identified for its chemical relatives.
The primary areas of non-clinical research for pyrazine derivatives have centered on their antimycobacterial, anticancer, and enzyme-inhibiting properties. These investigations offer valuable insights into the potential molecular pathways and protein interactions that could be relevant for this compound.
A significant body of research exists for pyrazinoic acid, the active metabolite of the first-line tuberculosis drug pyrazinamide (B1679903). scispace.comnih.gov Studies have elucidated its mechanism of action, which involves targeting the enzyme PanD in Mycobacterium tuberculosis. scispace.com This has spurred the development of numerous pyrazinoic acid analogs aimed at overcoming drug resistance. scispace.com
Furthermore, various derivatives of pyrazine-2-carboxylic acid have demonstrated notable biological effects. For instance, certain amides of pyrazine-2-carboxylic acid have exhibited antimycobacterial and antifungal activities. acs.org In a different context, some derivatives have been found to inhibit photosynthesis in spinach chloroplasts, indicating an interaction with biological systems at a fundamental level. acs.org
In the realm of oncology, pyrazine derivatives have emerged as promising candidates for targeted therapies. Research has led to the design and synthesis of pyrazine-based molecules that act as inhibitors of key signaling proteins implicated in cancer progression, such as fibroblast growth factor receptors (FGFR) and the c-Met/vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. thegoodscentscompany.comnih.gov These findings underscore the potential of the pyrazine scaffold in the development of novel anticancer agents. A recent review highlights the diverse pharmacological activities of pyrazine derivatives, with a particular focus on their antitumor potential. nih.gov
The following tables summarize the detailed research findings for various pyrazine derivatives, providing a snapshot of their identified biological targets and activities. This data serves as a critical resource for guiding the future exploration of this compound's own unique biological profile.
Table 1: Non-Clinical Biological Targets of Pyrazine Derivatives
| Compound/Derivative Class | Biological Target | Investigated For | Key Findings |
| Pyrazinoic acid analogs | PanD in Mycobacterium tuberculosis | Antitubercular activity | Analogs designed to overcome pyrazinamide resistance by targeting a crucial enzyme in coenzyme A biosynthesis. scispace.com |
| Amides of pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | Antimycobacterial activity | Certain substituted amides show inhibitory activity against M. tuberculosis. acs.org |
| Amides of pyrazine-2-carboxylic acid | Various fungal strains | Antifungal activity | Some derivatives exhibit poor to moderate in vitro antifungal effects. acs.org |
| Amides of 6-chloropyrazine-2-carboxylic acid | Photosynthetic electron transport in spinach chloroplasts | Photosynthesis inhibition | The (3,5-bis-trifluoromethylphenyl)amide derivative was identified as a potent inhibitor of the oxygen evolution rate. acs.org |
| scispace.comacs.orgnih.govtriazolo[4,3-a] pyrazine derivatives | c-Met/VEGFR-2 kinases | Anticancer activity | Novel derivatives showed inhibitory activity against these kinases, which are crucial for tumor angiogenesis and growth. thegoodscentscompany.com |
| 3-Amino-pyrazine-2-carboxamide derivatives | Fibroblast Growth Factor Receptors (FGFR1-4) | Anticancer activity | A pan-FGFR inhibitor was identified that blocked downstream signaling and exhibited antitumor activity in cancer cell lines. nih.gov |
Table 2: Investigated Biological Activities of Various Pyrazine Derivatives
| Compound/Derivative | Biological Activity | Research Context |
| Pyrazinoic acid | Anticancer | A study synthesized and evaluated novel pyrazinoic acid derivatives for their cytotoxic activity against lung, breast, and colon cancer cell lines. scispace.com |
| 2,3-Pyrazinedicarboxylic acid | Antimicrobial | Quantum chemical computations and vibrational spectroscopic analysis were correlated with antimicrobial studies. thegoodscentscompany.com |
| Pyrazine-containing hybrids | Anticancer, Anti-inflammatory, Antibacterial, Antiparasitic, Antioxidant | A review of natural product-pyrazine hybrids highlighted a wide range of biological activities. mdpi.com |
| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Antimycobacterial | Designed as more lipophilic derivatives of pyrazinoic acid, some compounds showed high activity against M. tuberculosis. nih.gov |
Future research should focus on systematic screening of this compound against a panel of enzymes and receptors, particularly those known to be targeted by other pyrazine carboxylic acids and their derivatives. This could include, but is not limited to, bacterial enzymes, protein kinases involved in cancer signaling, and other targets pertinent to inflammatory and infectious diseases. Such studies will be instrumental in uncovering the therapeutic potential of this specific chemical entity.
Q & A
Q. What are the standard synthetic protocols for Pyrazine-2,3,5-tricarboxylic acid, and how do reaction conditions influence yield?
this compound can be synthesized via oxidation of alkylpyrazines or through controlled carboxylation reactions. A key method involves the oxidation of 2,3,5-trimethylpyrazine using strong oxidizing agents like KMnO₄ under acidic conditions, followed by purification via recrystallization . Yield optimization requires precise control of temperature, pH, and stoichiometric ratios. For example, incomplete oxidation may result in mixed carboxylated derivatives, necessitating chromatographic separation (e.g., HPLC) to isolate the tricarboxylic product .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- HPLC : Effective for quantifying purity and separating carboxylated isomers, as demonstrated in melanin degradation product analysis (e.g., PTCA quantification) .
- X-ray crystallography : Resolves supramolecular interactions, such as O-H···N hydrogen bonds in monocarboxylic pyrazines or O-H···O bonds in di-/tricarboxylic variants, critical for understanding crystal packing .
- Spectroscopy : IR identifies carboxylate stretches (~1700 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
Q. How does microbial metabolism contribute to pyrazine formation, and can this inform biosynthesis strategies?
Pyrazines are produced via microbial pathways (e.g., Bacillus spp. in fermented foods) involving amino acid degradation or Maillard reaction byproducts. For instance, 2,3,5-trimethylpyrazine in Daqu fermentation correlates with Fusobacteriota activity . Biosynthesis of tricarboxylic derivatives may require engineered strains with enhanced carboxylase expression or optimized substrate feeding .
Advanced Research Questions
Q. What factors govern the supramolecular assembly of this compound in coordination polymers?
The compound’s three carboxyl groups enable diverse coordination modes (monodentate, bridging) with metal ions. For example, hydrothermal reactions with Cu(II) yield 1D or 2D polymers depending on pH and counterions. Synthons like O-H···N bonds dominate in monocarboxylic analogs, while O-H···O interactions prevail in tricarboxylic systems, influencing network topology . Adjusting solvent polarity (e.g., water vs. DMF) can stabilize specific polymorphs .
Q. How do contradictory data on pyrazine stability under different experimental conditions arise, and how can they be resolved?
Discrepancies in pyrazine content (e.g., decreased levels in soybean paste-modified oyster samples vs. natto fermentation ) stem from variable redox environments or competing pathways (e.g., lipid oxidation vs. microbial synthesis). Resolution requires controlled studies isolating factors like pH, temperature, and microbial consortia. Statistical tools (e.g., PCA) can correlate volatile profiles with process parameters .
Q. What strategies enhance the catalytic or magnetic functionality of this compound-based metal-organic frameworks (MOFs)?
- Ligand functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) modulates metal-ligand charge transfer, enhancing catalytic activity in oxidation reactions .
- Mixed-metal systems : Combining Co(II) and Cu(II) in MOFs creates synergistic magnetic properties, as seen in imidazole-bridged frameworks .
- Defect engineering : Controlled vacancies improve porosity for gas adsorption or drug delivery applications .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) in pyrazine derivatives?
- Variant libraries : Synthesize analogs with systematic substitutions (e.g., methyl, ethyl groups) to assess electronic/steric effects. For example, vasodilation studies in rat arteries compared 2,3,5-trimethylpyrazine with tetramethyl derivatives .
- Computational modeling : DFT calculations predict binding affinities or supramolecular stability, guiding synthetic prioritization .
Q. What precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
